4-Pregnene-3,20-diol
Overview
Description
4-Pregnene-3,20-diol, also known as Pregnanediol, is an inactive metabolic product of progesterone . It can be measured in urine, offering an indirect way to measure progesterone levels in the body . It has a molecular weight of 320.5093 .
Molecular Structure Analysis
The molecular formula of 4-Pregnene-3,20-diol is C21H36O2 . The structure is also available as a 2D Mol file .Scientific Research Applications
Apparent Pregnene Hydroxylation Deficiency (APHD)
This condition showcases the importance of 4-Pregnene-3,20-diol in understanding certain metabolic disorders. Patients with APHD exhibit overproduction of pregnenolone and progesterone, leading to elevated concentrations of 4-Pregnene-3,20-diol. This disorder highlights the vital role of steroid biosynthesis and presents a unique metabolome characterized by attenuated steroid hydroxylation, possibly linked to deficiencies in co-factors and modulators of hydroxylation. This condition also underscores the complexity of steroid-related disorders and the need for further research to fully understand the genetic and metabolic underpinnings of APHD (Shackleton & Małunowicz, 2003).
Pleiotropic Actions in Stress-Related Diseases
4-Pregnene-3,20-diol, through its metabolite allopregnanolone, demonstrates potential therapeutic benefits in stress-related diseases. Research indicates that its pleiotropic actions may aid in the recovery of illnesses such as PTSD, depression, and alcohol use disorders. This encompasses a broad spectrum of neurological and psychiatric conditions exacerbated by stress, highlighting the compound's significant role in modulating stress response and offering a potential pathway for therapeutic intervention (Boero, Porcu & Morrow, 2019).
Role in Gonadal Maturation
In the context of aquatic life, particularly the Japanese eel, 4-Pregnene-3,20-diol plays a crucial role in the final maturation of gonads. The research underscores its pivotal role in stimulating vitellogenesis in females and spermatogenesis in males, leading to successful oocyte maturation, ovulation, and spermiation. This highlights the compound's essential function in the reproductive cycle and provides insights into its potential applications in aquaculture and marine biology (Yamauchi, 1990).
Safety And Hazards
properties
IUPAC Name |
(3R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,15-19,22-23H,4-11H2,1-3H3/t13-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMZAHKIAAJREF-MZQZJKNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935806 | |
Record name | Pregn-4-ene-3,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pregnene-3,20-diol | |
CAS RN |
15780-16-2 | |
Record name | 4-Pregnene-3alpha,20alpha-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015780162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregn-4-ene-3,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.